3-Mercapto-2-butanone

Flavor Chemistry Sensory Analysis Maillard Reaction

3-Mercapto-2-butanone (CAS 40789-98-8, C₄H₈OS, MW 104.17) is a sulfur-containing organic compound belonging to the class of α-mercaptoketones, characterized by a thiol (-SH) group at the 3-position adjacent to a ketone carbonyl. It is recognized as a high-impact flavor and fragrance ingredient (FEMA 3298, JECFA 558, CoE primarily responsible for imparting meaty, roasted, and alliaceous notes in savory applications.

Molecular Formula C4H8OS
Molecular Weight 104.17 g/mol
CAS No. 40789-98-8
Cat. No. B1585005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-2-butanone
CAS40789-98-8
Molecular FormulaC4H8OS
Molecular Weight104.17 g/mol
Structural Identifiers
SMILESCC(C(=O)C)S
InChIInChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3
InChIKeyXLMPYCGSRHSSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in alcohol, ether, pyridine and aqueous alkalis

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercapto-2-butanone (CAS 40789-98-8) Technical Sourcing Guide: Properties, Purity, and Procurement Specifications


3-Mercapto-2-butanone (CAS 40789-98-8, C₄H₈OS, MW 104.17) is a sulfur-containing organic compound belonging to the class of α-mercaptoketones, characterized by a thiol (-SH) group at the 3-position adjacent to a ketone carbonyl [1]. It is recognized as a high-impact flavor and fragrance ingredient (FEMA 3298, JECFA 558, CoE 11497) primarily responsible for imparting meaty, roasted, and alliaceous notes in savory applications [2]. Its physical properties include a density of 1.035 g/mL at 25°C, a boiling point of 48-49°C at 15 mmHg, and a refractive index (n20/D) of 1.4352 [3]. This guide provides a quantitative, comparator-based evaluation to inform scientific selection and procurement decisions for this compound over its closest analogs.

Why 3-Mercapto-2-butanone is Not a Commodity: The Critical Flavor and Reactivity Differences Within the Mercaptoketone Class


The mercaptoketone class comprises highly potent aroma compounds whose functional performance is exquisitely sensitive to the position of the thiol group and the length of the carbon chain [1]. Minor structural modifications lead to divergent odor qualities and potencies, as evidenced by the distinct sensory profiles of its closest analogs: 3-mercapto-2-pentanone (CAS 67633-97-0) elicits a distinctly 'catty' or metallic note [2], while 4-mercapto-2-butanone (CAS 34619-12-0) presents a purer 'onion' character [3]. Furthermore, the specific α-mercaptoketone motif of 3-mercapto-2-butanone dictates a unique formation pathway during the Maillard reaction, involving the specific loss of a single carbon unit from a ribose precursor—a mechanism not shared by its homologs [4]. This fundamental divergence in both sensory output and chemical genesis renders generic substitution within this class ineffective for achieving targeted flavor fidelity or process-defined outcomes.

Quantitative Evidence Guide for 3-Mercapto-2-butanone (CAS 40789-98-8): Comparator-Based Performance Metrics


Ultra-Low Odor Threshold Enables Potent Flavor Impact at ppb Concentrations

3-Mercapto-2-butanone exhibits an exceptionally low odor threshold reported at 0.01 ppb, which is orders of magnitude lower than the known thresholds for key sulfur-containing aroma compounds such as 2-furfurylthiol (0.1 µg/L or 100 ppb) and ethanethiol (0.8 µg/L or 800 ppb) . This extreme potency allows it to function as a high-impact character note, providing significant sensory contribution at trace usage levels where other compounds would be undetectable.

Flavor Chemistry Sensory Analysis Maillard Reaction

Demonstrated as a Top-Tier Contributor in Maillard-Derived Meat Flavor Profiles

In a controlled Maillard model system (145°C, 20 min, cysteine/ribose), 3-mercapto-2-butanone was identified among the compounds with the highest Flavor Dilution (FD) factors out of 29 odor-active volatiles analyzed [1]. This top-tier ranking places it in the same high-impact category as established meaty odorants like 2-methyl-3-furanthiol and 2-furfurylthiol, confirming its critical role in generating authentic savory aromas.

Process Flavoring Savory Flavor Generation Aroma Extract Dilution Analysis

Regulatory and Nomenclature Differentiation from the Closest Structural Isomer, 4-Mercapto-2-butanone

3-Mercapto-2-butanone is assigned the unique FEMA number 3298, distinguishing it from its regioisomer 4-mercapto-2-butanone, which carries FEMA 3357 [1][2]. This separation in the FEMA GRAS inventory confirms that these compounds are evaluated and recognized as distinct flavoring substances with different chemical identities and, by implication, different organoleptic profiles and safety considerations. Procurement of the incorrect isomer could lead to formulation failure and regulatory non-compliance.

Food Additive Regulations Flavor and Extract Manufacturers Association (FEMA) Regulatory Compliance

Distinct Maillard Formation Pathway Involving Specific Carbon Loss from Ribose Precursors

Isotopic labeling studies using [¹³C₅]ribose have revealed a unique mechanistic pathway for 3-mercapto-2-butanone formation during the Maillard reaction, which involves the specific loss of a single carbon unit from the ribose chain [1]. In contrast, the homologous compounds 2-mercapto-3-pentanone and 3-mercapto-2-pentanone are formed via different routes, with the former derived exclusively from 4-hydroxy-5-methyl-3(2H)-furanone and the latter originating from both this furanone and ribose [2]. This fundamental mechanistic divergence means the yield and generation kinetics of 3-mercapto-2-butanone in complex food matrices cannot be predicted or replicated by substituting with its analogs.

Maillard Reaction Flavor Formation Pathways Process Optimization

Characteristic 'Meaty/Sulfury' Odor Profile is Distinct from the 'Catty' Note of its C5 Homolog

Organoleptic evaluation defines the odor of 3-mercapto-2-butanone as 'meaty, roasted beef, sulfurous' with nuances of onion and coffee . This profile is qualitatively distinct from that of the structurally analogous 3-mercapto-2-pentanone, which is described as having a pronounced 'catty' and metallic odor in similar model reaction systems [1]. This sensory divergence, driven solely by a one-carbon difference in the alkyl chain, highlights the critical role of precise molecular structure in dictating the final flavor outcome.

Sensory Science Flavor Chemistry Odorant Profiling

Patent-Recognized Utility in Enhancing Coffee Aroma Among a Select Group of Mercaptoketones

A patent (RU 2372796 C2) specifically claims the use of 3-mercapto-2-butanone, along with 2-mercapto-3-pentanone and 3-mercapto-2-pentanone, for enhancing the organoleptic properties of coffee aroma [1]. This explicit inclusion in a commercial application patent validates its unique utility and positions it as a valuable, protected ingredient for delivering specific 'cat-and-sulphur' and fruit overtones in coffee-flavored products.

Coffee Flavor Flavor Enhancement Intellectual Property

Optimal Application Scenarios for 3-Mercapto-2-butanone (CAS 40789-98-8) Based on Comparative Evidence


Precision Formulation of High-Impact Savory Flavors

Leveraging its reported odor threshold of 0.01 ppb and its top-tier Flavor Dilution factor in Maillard models [1], 3-mercapto-2-butanone is ideally suited as a high-impact character note in complex savory flavor formulations (e.g., roasted beef, chicken, pot roast). Its extreme potency allows for precise, low-level dosing to build a robust, authentic meaty foundation without overwhelming other volatile components, thereby optimizing both sensory quality and cost-in-use.

Authentic Meat Flavor Generation in Process Flavorings and Reaction Flavors

For manufacturers of 'process flavors' or 'reaction flavors' derived from Maillard reactions, 3-mercapto-2-butanone is a non-substitutable building block. Its unique formation pathway, involving a specific carbon loss from ribose precursors [2], ensures it contributes a distinct 'meaty, roasted' character that cannot be replicated by analogs like 3-mercapto-2-pentanone, which imparts an undesirable 'catty' note [1]. Including this compound in precursor mixtures is essential for achieving a targeted, authentic meat flavor profile.

Targeted Enhancement of Coffee Aroma in Food and Beverage Products

As specifically claimed in a patent for enhancing coffee aroma [3], 3-mercapto-2-butanone can be strategically employed to impart desired 'cat-and-sulphur' and fruity overtones to coffee-flavored foods and beverages. This provides a defensible, IP-backed application area where this specific mercaptoketone offers a documented advantage over unclaimed alternatives.

Quality Control and Regulatory Compliance for Flavor House Procurement

Given its distinct FEMA number (3298) [4] separate from its regioisomer 4-mercapto-2-butanone (FEMA 3357) [5], sourcing and analytical verification of 3-mercapto-2-butanone is critical for maintaining regulatory compliance and formulation integrity. This scenario applies directly to flavor houses and food manufacturers requiring documented proof of ingredient identity and purity to meet FEMA GRAS and other international standards.

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